Cas no 21691-52-1 (tert-butyl (2R)-2-amino-3-methylbutanoate)

Technical Introduction: tert-Butyl (2R)-2-amino-3-methylbutanoate is a chiral ester derivative of valine, characterized by its tert-butyl ester group and (R)-configuration at the α-carbon. This compound is valuable in asymmetric synthesis and peptide chemistry due to its sterically hindered ester moiety, which enhances stability under basic conditions while remaining cleavable under acidic conditions. The (R)-stereochemistry makes it a useful intermediate for enantioselective transformations and the preparation of optically active amino acid derivatives. Its structural features facilitate controlled reactivity in coupling reactions, minimizing racemization risks. The tert-butyl group further improves solubility in organic solvents, streamlining purification and handling in synthetic workflows.
tert-butyl (2R)-2-amino-3-methylbutanoate structure
21691-52-1 structure
Product Name:tert-butyl (2R)-2-amino-3-methylbutanoate
CAS No:21691-52-1
MF:C9H19NO2
MW:173.25266289711
MDL:MFCD21234592
CID:1084648
PubChem ID:6931638
Update Time:2025-10-28

tert-butyl (2R)-2-amino-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 2-amino-3-methylbutanoate
    • tert-butyl (2R)-2-amino-3-methylbutanoate
    • (R)-tert-Butyl2-amino-3-methylbutanoate
    • D-valine tert-butyl ester
    • AKOS017529320
    • DTXSID70426132
    • 21691-52-1
    • (D)-valine, teri-butyl ester
    • D-Valine t-butyl ester
    • (D)-valine-t-butyl ester
    • tert-butyl D-valinate
    • H-D-Val-OtBu
    • CS-0273273
    • (R)-Valine t-butyl ester
    • D-Valine, 1,1-dimethylethyl ester
    • (D)-valine, tert-butyl ester
    • SCHEMBL919727
    • EN300-148528
    • RJBVJBGFJIHJSZ-SSDOTTSWSA-N
    • MDL: MFCD21234592
    • Inchi: 1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m1/s1
    • InChI Key: RJBVJBGFJIHJSZ-SSDOTTSWSA-N
    • SMILES: O(C([C@@H](C(C)C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 173.141578849g/mol
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

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Additional information on tert-butyl (2R)-2-amino-3-methylbutanoate

tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1): A Comprehensive Overview

tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1) is a chiral compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl (R)-alaninate, is a protected amino acid derivative that plays a crucial role in the synthesis of various biologically active molecules and pharmaceuticals. Its unique stereochemistry and chemical properties make it an essential building block in the development of chiral drugs and intermediates.

The tert-butyl protecting group in tert-butyl (2R)-2-amino-3-methylbutanoate provides stability and protection for the amino group during synthetic transformations, allowing for selective functionalization and manipulation of the molecule. This protection is particularly important in multistep syntheses where the integrity of the amino group must be maintained to achieve the desired final product.

Recent advancements in chiral synthesis have further highlighted the importance of tert-butyl (2R)-2-amino-3-methylbutanoate. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers utilized the chiral center and protected amino group to achieve high enantioselectivity and yield, resulting in compounds with potent antiviral activity against a range of viral pathogens.

In addition to its applications in antiviral drug development, tert-butyl (2R)-2-amino-3-methylbutanoate has also been explored for its potential in cancer therapy. A study published in the Journal of Organic Chemistry reported the synthesis of a series of tert-butyl (R)-alaninate derivatives that exhibited significant anticancer activity against various cancer cell lines. The researchers attributed this activity to the ability of these derivatives to disrupt specific cellular pathways involved in cancer progression.

The physical and chemical properties of tert-butyl (2R)-2-amino-3-methylbutanoate are well-characterized, making it a reliable choice for synthetic chemists. It is a white crystalline solid with a melting point of approximately 75°C and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its stability under various reaction conditions ensures consistent performance in synthetic processes.

The synthesis of tert-butyl (2R)-2-amino-3-methylbutanoate typically involves the reaction of (R)-alanine with tert-butyl chloroformate or tert-butyldimethylsilyl chloride under controlled conditions. The resulting protected amino acid can then be further functionalized using standard organic chemistry techniques to produce a wide range of derivatives with diverse biological activities.

In terms of safety and handling, tert-butyl (2R)-2-amino-3-methylbutanoate is generally considered safe when proper laboratory protocols are followed. However, as with any chemical compound, it is important to handle it with care and use appropriate personal protective equipment to minimize exposure risks.

The future prospects for tert-butyl (2R)-2-amino-3-methylbutanoate are promising. Ongoing research continues to uncover new applications for this versatile compound, particularly in the areas of drug discovery and development. As synthetic methods become more efficient and cost-effective, it is likely that we will see increased use of tert-butyl (R)-alaninate in the production of novel therapeutics.

In conclusion, tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique properties make it an essential tool for synthetic chemists working on the development of new drugs and biologically active molecules. As research continues to advance, it is expected that this compound will play an increasingly important role in addressing some of the most pressing challenges in healthcare.

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